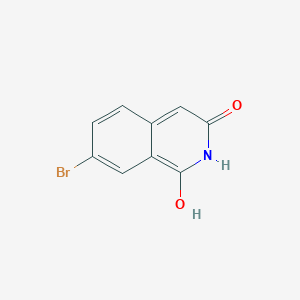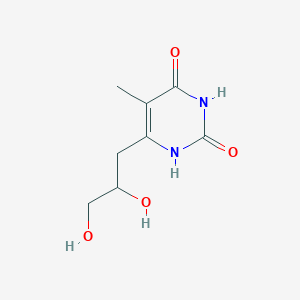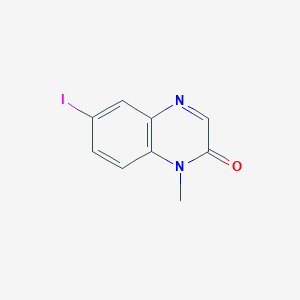![molecular formula C14H15N5 B13114275 5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922736-90-1](/img/structure/B13114275.png)
5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the reaction of acetylacetone or acetoacetic ester with arylglyoxal hydrate and aminotriazole in ethanol under reflux conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazolopyrimidine with additional oxygen-containing groups, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, particularly in oncology.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the selective targeting of tumor cells . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit CDK2 makes it a valuable compound in cancer research, distinguishing it from other similar heterocyclic compounds.
Propiedades
Número CAS |
922736-90-1 |
|---|---|
Fórmula molecular |
C14H15N5 |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
5-ethyl-6-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H15N5/c1-3-11-12(10-6-4-9(2)5-7-10)13(15)19-14(18-11)16-8-17-19/h4-8H,3,15H2,1-2H3 |
Clave InChI |
GEUSZXDXIQNVKO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=NC=NN2C(=C1C3=CC=C(C=C3)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
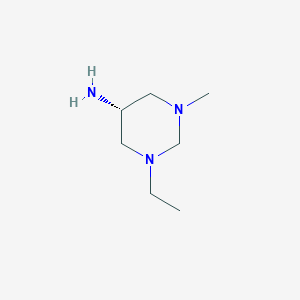

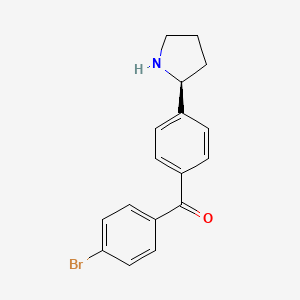


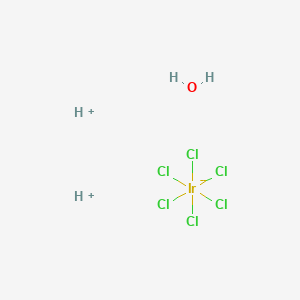
![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)
